molecular formula C8H17BF3K B1613761 Potassium octyltrifluoroborate CAS No. 329976-79-6

Potassium octyltrifluoroborate

Cat. No. B1613761
CAS RN: 329976-79-6
M. Wt: 220.13 g/mol
InChI Key: APRQWJZXYZWRAM-UHFFFAOYSA-N
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Description

Potassium octyltrifluoroborate is an important chemical compound that finds its application in various scientific research studies. It is a highly reactive reagent that is used to introduce trifluoroborate groups into organic molecules. The compound is widely used in the field of organic chemistry and has gained significant attention due to its unique properties and applications.

Scientific Research Applications

Cross-Coupling Reactions

KOTfB is widely used in cross-coupling reactions. Alacid and Nájera (2008) demonstrated that potassium aryltrifluoroborates, a class which KOTfB belongs to, can be cross-coupled with aryl and heteroaryl chlorides. This is achieved using a palladacycle as a precatalyst in water, offering a phosphine-free method for the synthesis of biphenyls (Alacid & Nájera, 2008).

Palladium-Catalyzed Reactions

Molander, Katona, and Machrouhi (2002) explored the use of potassium alkynyltrifluoroborates in palladium-catalyzed reactions with aryl halides or triflates. These potassium alkynyltrifluoroborates are air- and moisture-stable, making them advantageous in combinatorial chemistry (Molander, Katona, & Machrouhi, 2002).

Addition Reactions

KOTfB is also significant in addition reactions. Li and Batey (2004) found that potassium allyl- and crotyltrifluoroborates, chemically similar to KOTfB, add to N-sulfonyl and N-sulfinyl aldimines in the presence of Lewis acids, leading to homoallylic amines with high yields and diastereoselectivity (Li & Batey, 2004).

Organic Synthesis Applications

KOTfB's utility extends to various organic synthesis applications. For example, Molander and Rivero (2002) demonstrated that potassium alkenyltrifluoroborates, which are closely related to KOTfB, react with aryl or alkenyl halides or triflates in palladium-catalyzed coupling reactions, yielding good results and showing functional group tolerance (Molander & Rivero, 2002).

Environmental and Material Science

In the context of environmental and material science, Lee and Kang (2021) showed that potassium tetrafluoroborate (KBF4), which shares chemical similarities with KOTfB, can be used as a carrier to facilitate CO2 transport. This was demonstrated in a study using PEBAX-5513/KBF4 composite membranes, which exhibited significantly improved CO2 separation performance (Lee & Kang, 2021).

Future Directions

: Zhu, F., Bowron, D. T., Gärtner, S., Fang, C., Zhou, Y., Liu, H., & Hannon, A. C. (2023). Structural analysis of potassium borate solutions. Physical Chemistry Chemical Physics, 25(17), 10323–10334. Link

properties

IUPAC Name

potassium;trifluoro(octyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BF3.K/c1-2-3-4-5-6-7-8-9(10,11)12;/h2-8H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRQWJZXYZWRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCCCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635450
Record name Potassium trifluoro(octyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329976-79-6
Record name Borate(1-), trifluorooctyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329976-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(octyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM OCTYLTRIFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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